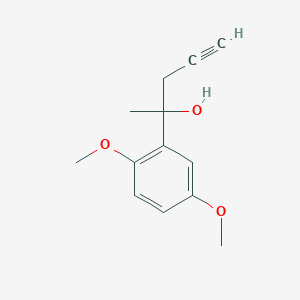
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenylethoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
化学反应分析
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . Major products formed from these reactions include different anthraquinone derivatives with varying functional groups .
科学研究应用
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect oxidative stress and cellular signaling pathways .
相似化合物的比较
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone: Contains a methoxy group instead of the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthraquinone: Contains an ethoxy group instead of the phenylethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
55154-34-2 |
|---|---|
分子式 |
C28H21NO5 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
1-amino-4-hydroxy-2-[4-(2-phenylethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO5/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)34-19-12-10-18(11-13-19)33-15-14-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
InChI 键 |
DMJUTUHSGONXGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
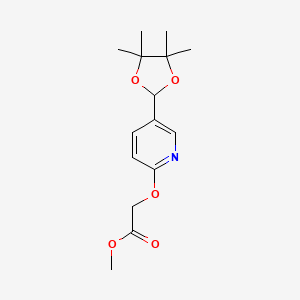
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
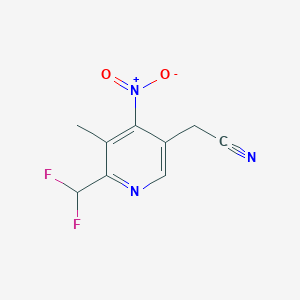
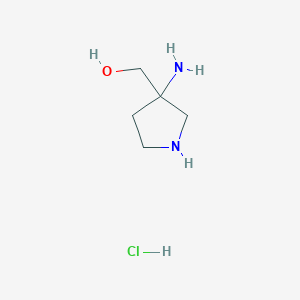
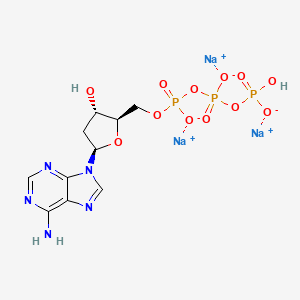

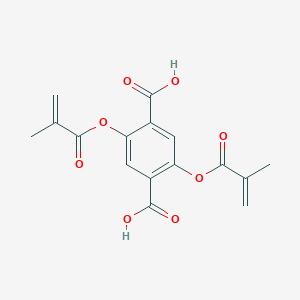

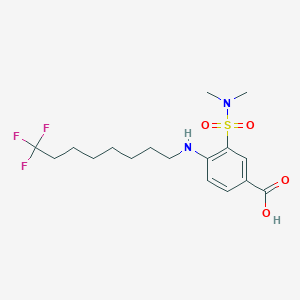
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
